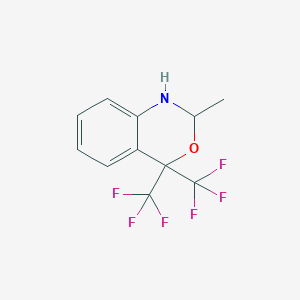

2-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine

CAS No.: 405919-98-4

Cat. No.: VC17977429

Molecular Formula: C11H9F6NO

Molecular Weight: 285.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405919-98-4 |

|---|---|

| Molecular Formula | C11H9F6NO |

| Molecular Weight | 285.19 g/mol |

| IUPAC Name | 2-methyl-4,4-bis(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine |

| Standard InChI | InChI=1S/C11H9F6NO/c1-6-18-8-5-3-2-4-7(8)9(19-6,10(12,13)14)11(15,16)17/h2-6,18H,1H3 |

| Standard InChI Key | BRXHIHYCWHUUQO-UHFFFAOYSA-N |

| Canonical SMILES | CC1NC2=CC=CC=C2C(O1)(C(F)(F)F)C(F)(F)F |

Introduction

2-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine is a complex organic compound featuring a benzoxazine structure. This compound is characterized by its molecular formula, C11H9F6NO, and a molecular weight of approximately 285.19 g/mol . The presence of two trifluoromethyl groups at the 4-position and a methyl group at the 2-position enhances its lipophilicity and potential biological activity.

Synthesis and Applications

The synthesis of 2-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine typically involves multi-step organic reactions. This compound has potential applications in medicinal chemistry and materials science due to its unique structural features and enhanced lipophilicity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | C9H8F3NO | Contains one trifluoromethyl group; simpler structure |

| 2-Methyl-4-(trifluoromethyl)phenol | C8H7F3O | Hydroxy group present; less complex than benzoxazines |

| 1-(2-(Trifluoromethyl)phenyl)ethanone | C10H9F3O | Ketone functional group; potential for different reactivity |

| 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | C12H9F3O | Naphthalene core; different aromaticity |

Research and Potential Applications

Interaction studies involving 2-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine could focus on its binding affinity with biological targets such as enzymes or receptors. Investigating its interactions with cellular components can provide insights into its mechanism of action and therapeutic potential. Additionally, studies on its interactions with other chemicals may reveal synergistic effects that enhance its efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume